Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylpropyl)-
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Overview
Description
Phenol, 2,2’-methylenebis[4,6-bis(1,1-dimethylpropyl)-] is a synthetic organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and rubber. The compound’s molecular formula is C33H52O2, and it has a molecular weight of 480.77 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-methylenebis[4,6-bis(1,1-dimethylpropyl)-] typically involves the condensation of 2,6-di-tert-butylphenol with formaldehyde. The reaction is carried out under acidic or basic conditions, often using catalysts such as hydrochloric acid or sodium hydroxide to facilitate the formation of the methylene bridge .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high yield of the product while maintaining the desired purity levels. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-methylenebis[4,6-bis(1,1-dimethylpropyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Phenol, 2,2’-methylenebis[4,6-bis(1,1-dimethylpropyl)-] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers and rubber, preventing oxidative degradation.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its antioxidant properties in the development of pharmaceuticals.
Mechanism of Action
The antioxidant properties of Phenol, 2,2’-methylenebis[4,6-bis(1,1-dimethylpropyl)-] are attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups. This donation neutralizes free radicals, thereby preventing oxidative damage to polymers and biological molecules. The compound primarily targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), converting them into less reactive forms .
Comparison with Similar Compounds
Phenol, 2,2’-methylenebis[4,6-bis(1,1-dimethylpropyl)-] is unique due to its high molecular weight and bulky tert-butyl groups, which enhance its antioxidant efficiency. Similar compounds include:
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,2’-methylenebis[4-methyl-6-tert-butylphenol]
- Phenol, 2,2’-methylenebis[6-tert-butyl-4-ethyl-]
These compounds share similar antioxidant properties but differ in their molecular structures and specific applications .
Properties
CAS No. |
50378-93-3 |
---|---|
Molecular Formula |
C33H52O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
2-[[2-hydroxy-3,5-bis(2-methylbutan-2-yl)phenyl]methyl]-4,6-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C33H52O2/c1-13-30(5,6)24-18-22(28(34)26(20-24)32(9,10)15-3)17-23-19-25(31(7,8)14-2)21-27(29(23)35)33(11,12)16-4/h18-21,34-35H,13-17H2,1-12H3 |
InChI Key |
DYVLACUMXYHTTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)CC)O)CC2=C(C(=CC(=C2)C(C)(C)CC)C(C)(C)CC)O |
Origin of Product |
United States |
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